Distyrylbenzene

Description

Properties

Molecular Formula |

C22H18 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

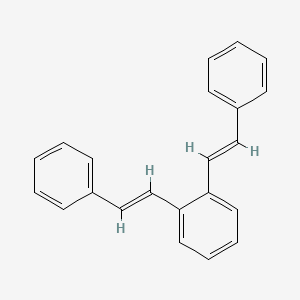

1,2-bis[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C22H18/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-18H/b17-15+,18-16+ |

InChI Key |

NGQSLSMAEVWNPU-YTEMWHBBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=CC=CC=C3 |

Synonyms |

1,2-distyrylbenzene 1,2-DSB distyrylbenzene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Distyrylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyrylbenzene (DSB) derivatives are a class of organic compounds characterized by a central benzene (B151609) ring connected to two styryl groups. These molecules have garnered significant attention within the scientific community due to their remarkable photophysical and electronic properties, which make them highly valuable for a wide range of applications. Their rigid, planar structure and extended π-conjugation system are the foundation for their strong fluorescence, making them ideal candidates for use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for bio-imaging.[1][2] Furthermore, the versatility of their synthesis allows for the introduction of various functional groups, enabling the fine-tuning of their properties for specific applications, including roles as anticancer agents and inhibitors of amyloid-β aggregation in the context of Alzheimer's disease.[3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a focus on experimental methodologies and quantitative data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several powerful cross-coupling reactions. The most common and effective methods include the Wittig reaction, the Heck coupling, and the Suzuki-Miyaura coupling. These reactions offer a versatile toolkit for organic chemists to construct the characteristic stilbene-like double bonds with high efficiency and stereoselectivity.

Synthetic Methodologies

A general overview of the primary synthetic routes to this compound derivatives is depicted below. These methods typically involve the coupling of a benzene-based core with appropriate styryl precursors.

Caption: Key synthetic routes to this compound derivatives.

Experimental Protocols

Synthesis via Heck Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8]

General Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the dihalo-benzene derivative (1.0 mmol), the styrene derivative (2.2 mmol), palladium(II) acetate (B1210297) (2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618), 4-10 mol%), and a base (e.g., potassium carbonate, 2.5 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add a dry, degassed solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)) via syringe.

-

Heat the reaction mixture to 100-140 °C and stir for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like dichloromethane (B109758) (DCM).

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield the this compound derivative.[7][9]

Caption: Experimental workflow for Heck coupling synthesis.

Synthesis via Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[10][11]

General Procedure:

-

Prepare the phosphonium ylide by treating a benzyltriphenylphosphonium (B107652) halide (2.2 mmol) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve the benzene-1,4-dicarbaldehyde (1.0 mmol) in the same solvent.

-

Add the aldehyde solution to the ylide solution at room temperature and stir for 10-30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by recrystallization or column chromatography to afford the pure this compound derivative.[12][13][14]

Caption: Experimental workflow for Wittig reaction synthesis.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[15][16][17]

General Procedure:

-

In a round-bottom flask, combine the dihalo-benzene derivative (1.0 mmol), the styrylboronic acid or ester (2.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous sodium carbonate or potassium phosphate, 3.0 mmol).

-

Add a solvent mixture, typically toluene/ethanol/water.

-

Heat the mixture to reflux (85-90 °C) for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound derivative.[9]

Caption: Experimental workflow for Suzuki coupling synthesis.

Properties of this compound Derivatives

The properties of this compound derivatives are highly dependent on the nature and position of substituents on the benzene rings and the styryl moieties.

Photophysical Properties

This compound derivatives are known for their strong fluorescence and large Stokes shifts.[18] The introduction of electron-donating (ED) or electron-withdrawing (EW) groups can significantly alter their absorption and emission characteristics.[19][20] Generally, both ED and EW groups lead to a bathochromic (red) shift in the absorption and emission spectra.[20]

Table 1: Photophysical Properties of Selected 1,4-Distyrylbenzene Derivatives

| Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

| H | 350-370 | 400-450 | 0.5 - 0.8 |

| OCH₃ (ED) | 380-400 | 450-500 | 0.6 - 0.9 |

| N(CH₃)₂ (ED) | 400-430 | 480-530 | 0.7 - 0.95 |

| CN (EW) | 370-390 | 430-480 | 0.4 - 0.7 |

| NO₂ (EW) | 390-420 | 470-520 | 0.1 - 0.3 |

Note: The values presented are approximate ranges and can vary depending on the solvent and specific molecular structure.

Biological Properties and Applications

This compound derivatives have shown significant potential in various biological applications, from fluorescent probes for cellular imaging to therapeutic agents.

-

Fluorescent Probes: Their high quantum yields and photostability make them excellent candidates for fluorescent probes in microscopy, including stimulated emission depletion (STED) nanoscopy for imaging cellular components like lipid droplets.[18][21]

-

Anticancer Agents: Certain (Z)-styrylbenzene derivatives have exhibited potent anti-proliferative activities against various cancer cell lines, with some compounds showing stronger inhibitory effects than established drugs like Taxol.[4] These compounds can induce cell-cycle arrest and apoptosis.[4]

-

Alzheimer's Disease Therapy: Amphiphilic this compound derivatives have been developed as inhibitors of amyloid-β (Aβ) aggregation.[5][6] These compounds can penetrate the blood-brain barrier and bind to Aβ oligomers, potentially reducing amyloid plaques.[3][6]

Table 2: Anticancer Activity of a (Z)-Styrylbenzene Derivative (6h)

| Cell Line | IC₅₀ (µM) |

| MGC-803 (gastric cancer) | < 0.01 |

| BEL-7402 (liver cancer) | 0.15 |

| A549 (lung cancer) | 0.06 |

| HCT116 (colon cancer) | 0.61 |

| MCF-7 (breast cancer) | 0.38 |

Data extracted from a study on (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6h).[4]

Caption: Proposed mechanism of action for anticancer DSB derivatives.

Conclusion

This compound derivatives represent a versatile and highly valuable class of organic molecules. The well-established synthetic methodologies, including the Heck, Wittig, and Suzuki-Miyaura reactions, provide accessible routes to a vast array of tailored structures. Their exceptional photophysical properties have solidified their role in materials science, particularly in the development of organic electronics. Furthermore, the growing body of research into their biological activities highlights their significant potential in the fields of bio-imaging and drug development, offering promising new avenues for the diagnosis and treatment of diseases such as cancer and Alzheimer's. Continued exploration of structure-property relationships will undoubtedly unlock even more advanced applications for these remarkable compounds.

References

- 1. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new this compound derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluation, DFT and TD-DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a new this compound-derivative amyloid-β-aggregation and fibril formation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphiphilic this compound Derivatives as Potential Therapeutic and Imaging Agents for Soluble and Insoluble Amyloid β Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. odp.library.tamu.edu [odp.library.tamu.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ir.ciomp.ac.cn [ir.ciomp.ac.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

optical and electronic properties of distyrylbenzene compounds

An In-Depth Technical Guide to the Optical and Electronic Properties of Distyrylbenzene Compounds

Executive Summary

This compound (DSB) and its derivatives represent a significant class of π-conjugated organic materials that have garnered substantial interest due to their robust optical and electronic properties.[1] As fundamental building blocks related to poly(phenylenevinylene) (PPV), they are extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and laser dyes.[2][3][4] This guide provides a comprehensive overview of the core photophysical and electronic characteristics of DSB compounds. It summarizes key quantitative data in structured tables, details essential experimental protocols for their characterization, and uses visualizations to clarify complex relationships and workflows, serving as a vital resource for researchers, materials scientists, and professionals in drug development.

Optical Properties of this compound Derivatives

The optical behavior of DSB compounds is defined by their extended π-conjugation, leading to strong absorption in the UV-visible range and efficient fluorescence. These properties can be systematically tuned through chemical modifications.[5]

Absorption and Photoluminescence

DSB derivatives typically exhibit intense absorption bands in the near-UV region and emit light in the blue portion of the visible spectrum.[6] The precise absorption (λabs) and emission (λem) wavelengths are highly sensitive to the electronic nature of substituents on the aromatic rings and the planarity of the molecule.[7][8] The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in both absorption and emission spectra.[8] In the solid state, intermolecular interactions can lead to significant spectral shifts and, in some cases, fluorescence quenching due to aggregation.[9]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process and is a critical parameter for applications like OLEDs and fluorescent probes. While many DSB derivatives are highly fluorescent in dilute solutions, their solid-state emission can be diminished by intermolecular π-π stacking.[6] Strategic molecular design, such as introducing bulky substituents to hinder aggregation, can help preserve high quantum yields in thin films.[9]

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Substituent(s) | Solvent / State | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|---|---|

| (E,E)-1,4-bis(4-diethylaminostyryl)benzene | 4,4''-bis(diethylamino) | MeCN | 412 | 472 | 60 | 0.85 | [3] |

| (E,E)-1,3-bis(4-diethylaminostyryl)benzene | 3,4''-bis(diethylamino) | MeCN | 372 | 472 | 100 | 0.35 | [3] |

| 4,4″-di(dodecyloxy)this compound | 4,4''-bis(dodecyloxy) | - | - | 482 (in EL device) | - | - | [10] |

| Fluorinated DSB (2Fc) | 2,5-difluoro (central ring) | Toluene | 382 | 402, 424 | - | 0.73 | [11] |

| Fluorinated DSB (4Ft) | 2',5',2'',5''-tetrafluoro (terminal rings) | Toluene | 375 | 398, 420 | - | 0.80 |[11] |

Two-Photon Absorption (TPA)

Certain DSB derivatives, particularly those with a D-π-A-π-D (donor-acceptor) structure, exhibit large two-photon absorption (TPA) cross-sections (δ).[12] This property, where a molecule simultaneously absorbs two lower-energy photons to reach an excited state, is crucial for applications in bio-imaging, optical limiting, and 3D data storage.[13] The TPA cross-section is sensitive to factors like intramolecular charge transfer and solvent polarity, with studies showing a nonmonotonic dependence on the solvent environment.[14][15]

Table 2: Two-Photon Absorption Properties of a D-π-D this compound Derivative

| Solvent | λmax (1PA) (nm) | ΦF | λmax (TPA) (nm) | Max TPA Cross-Section (δ) (GM)a | Reference |

|---|---|---|---|---|---|

| Toluene | 410 | 0.85 | 740 | 1100 | [12] |

| THF | 412 | 0.71 | 745 | 1450 | [12] |

| Water | 415 | 0.01 | 750 | 100 | [12] |

a 1 GM = 1 × 10-50 cm4 s photon-1 molecule-1.

Electronic Properties of this compound Derivatives

The electronic properties of DSBs underpin their function as organic semiconductors. These characteristics determine their ability to transport charge and their performance in electronic devices.

Electrochemical Behavior and Energy Levels

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of DSB compounds. The oxidation and reduction potentials provide direct information about the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.[16] Fluorination of the DSB core is a common strategy to lower the LUMO energy level, making the resulting materials more readily reducible and improving their electron-accepting capabilities.[11]

Table 3: Electrochemical Properties of Fluorinated this compound Derivatives

| Compound | Fluorine Position(s) | First Reduction Potential (Ered) (V vs. Fc/Fc+) | Electron Affinity (LUMO)b (eV) | Reference |

|---|---|---|---|---|

| DSB | Unsubstituted | -2.48 | -2.32 | [11] |

| 2Fc | 2,5 (central ring) | -2.25 | -2.55 | [11] |

| 2Ft | 4', 4'' (terminal rings) | -2.48 | -2.32 | [11] |

| 4Ft | 2',5',2'',5'' (terminal rings) | -2.25 | -2.55 | [11] |

| 10Ft | Pentafluoro (terminal rings) | -2.09 (irreversible) | -2.71 | [11] |

b Estimated from Ered using the relation LUMO = -[Ered + 4.8] eV.

Electroluminescence and Device Performance

DSBs are excellent blue-emitting materials for OLEDs.[17] In a typical OLED architecture, a DSB derivative serves as the emissive layer (EML), positioned between hole-transporting (HTL) and electron-transporting (ETL) layers. The device's efficiency and color purity depend heavily on the chosen DSB derivative and the overall device structure. By optimizing the device architecture, high brightness and efficiency can be achieved.[6][18]

Table 4: Performance of OLEDs with DSB-based Emissive Layers

| Emissive Material | Device Structure | Max Efficiency (cd/A) | Max Brightness (cd/m²) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| HSTPc | ITO/m-MTDATA/TPD/HSTP/BCP/Alq3/LiF/Al | 4.88 | 15,830 | (0.16, 0.13) | [6][18] |

| DSB Dimer (TSB) | - | 4.02 | 7,050 | (0.16, 0.13) | [6] |

c HSTP: 2,5,2′,5′,2″,5″-hexastyryl-[1,1′;4′,1″] terphenyl, a DSB derivative.

Key Experimental Methodologies

Accurate characterization of DSB compounds relies on standardized and carefully executed experimental protocols.

Measurement of Fluorescence Quantum Yield (Relative Method)

The comparative method is the most common technique for determining ΦF, relying on a standard with a known quantum yield.[19]

Experimental Protocol:

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the DSB sample and is soluble in the same solvent.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[19][20]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution under identical conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

-

Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:[19] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where ΦST is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[19]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the redox potentials of a compound in solution.[16]

Experimental Protocol:

-

Cell Assembly: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[21][22] These are placed in an electrochemical cell containing the sample solution.

-

Electrolyte Solution: The DSB compound (typically ~1 mM) is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to ensure conductivity.[23]

-

Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for several minutes before the measurement to remove dissolved oxygen, which can interfere with reduction scans.[24]

-

Measurement: A potentiostat is used to apply a linearly sweeping potential to the working electrode. The scan starts at a potential where no reaction occurs, sweeps to a vertex potential, and then reverses back to the starting potential. The resulting current is measured and plotted against the applied potential.

-

Calibration: After the measurement, a known redox standard like ferrocene/ferrocenium (Fc/Fc+) is often added to the solution, and the measurement is repeated. The potentials of the DSB compound are then reported relative to the Fc/Fc+ couple.[24]

Structure-Property Relationships

The interplay between molecular structure and the resulting optoelectronic properties is a central theme in the study of DSB compounds. Logical modifications to the DSB core can predictably tune its characteristics for specific applications.

Conclusion

This compound compounds are a versatile and highly tunable class of organic materials. Their strong luminescence, well-defined electrochemical behavior, and amenability to chemical modification make them ideal candidates for a wide range of optoelectronic applications. A thorough understanding of their structure-property relationships, combined with precise experimental characterization, is essential for designing next-generation materials for advanced technologies, from high-efficiency displays to sensitive biological probes. This guide provides the foundational knowledge and methodologies required for researchers to effectively explore and utilize the rich potential of the this compound core.

References

- 1. Luminescent distyrylbenzenes: tailoring molecular structure and crystalline morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. ao.iao.ru [ao.iao.ru]

- 3. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in small-molecule organic fluorescent semiconductors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01801J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Solvent effects on two-photon absorption of dialkylamino substituted this compound chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. Synthesis and characterization of a this compound derivative for use in organic electroluminescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. Solvent effects on the two-photon absorption of this compound chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.uci.edu [chem.uci.edu]

- 20. benchchem.com [benchchem.com]

- 21. ossila.com [ossila.com]

- 22. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 23. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 24. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Property Relationships of Distyrylbenzene Molecules: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Distyrylbenzene (DSB) and its derivatives represent a versatile class of organic molecules characterized by a central benzene (B151609) ring connected to two styryl moieties. This core structure imparts unique photophysical properties, making them highly valuable in a range of applications, from organic electronics to advanced fluorescent probes in biological imaging and diagnostics. Their utility is underpinned by a strong correlation between their molecular structure and their optical and electronic properties. For professionals in drug development, the ability of DSB derivatives to interact with biological targets, such as amyloid-β aggregates, opens new avenues for therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of the structure-property relationships of this compound molecules, detailing their synthesis, photophysical characteristics, and relevant experimental methodologies.

Core Structure-Property Relationships

The fundamental properties of this compound molecules, including their absorption and emission characteristics, fluorescence quantum yield, and two-photon absorption (TPA) cross-section, are intricately linked to their molecular architecture. Key structural features that govern these properties include:

-

Substitution Pattern: The position of substituents on the central and terminal phenyl rings significantly influences the electronic conjugation and, consequently, the photophysical properties. For instance, 1,4-(para)-substituted distyrylbenzenes generally exhibit the most extended π-conjugation, leading to red-shifted absorption and emission spectra compared to their 1,3-(meta) or 1,2-(ortho) counterparts.

-

Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) like amino (-NR₂) or alkoxy (-OR) groups, and electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups, can dramatically alter the intramolecular charge transfer (ICT) character of the molecule. Symmetrical D-π-D or D-π-A-π-D (where D is a donor and A is an acceptor) motifs are particularly effective in enhancing two-photon absorption cross-sections.[1] The strength and position of these substituents allow for fine-tuning of the emission color and other photophysical parameters.

-

Planarity: The planarity of the π-conjugated system is crucial for efficient electronic delocalization. Steric hindrance, which can force the phenyl rings out of plane, can lead to a blue shift in the absorption and emission spectra and a decrease in fluorescence quantum yield.

-

Solvent Polarity: The surrounding environment, particularly the polarity of the solvent, can have a pronounced effect on the photophysical properties of DSB derivatives, a phenomenon known as solvatochromism. Molecules with a significant change in dipole moment upon excitation will exhibit a noticeable shift in their emission spectra with varying solvent polarity.[2]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of this compound derivatives, illustrating the impact of structural modifications.

Table 1: One-Photon Absorption and Emission Properties of Substituted 1,4-Distyrylbenzenes.

| Compound | Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (%) |

| DSB | H | Dioxane | 358 | 395, 418, 443 | 2890 | - |

| Bis-2MSB | 2-methyl | Dioxane | 356 | 392, 413, 435 | 2890 | - |

| Bis-4MSB | 4-methyl | Dioxane | 358 | 395, 418, 443 | 2890 | - |

| Bis-2MOSB | 2-methoxy | Dioxane | 362 | 410, 427, 448 | 3440 | - |

| 8a | 4-morpholinyl | Toluene (B28343) | 355 | 507 | 7534 | - |

| 8b | 4-piperidinyl | Toluene | 352 | 501 | 7497 | - |

| 8c | 4-piperazinyl | Toluene | 352 | 508 | 7801 | - |

| 8d | 1H-imidazol-1-yl | Toluene | 328 | 496 | 10196 | - |

| 8e | Alanine methyl ester | Toluene | 355 | 507 | 7534 | - |

| (E,E)-1 | 4-N,N-diethylamino | MeCN | 400 | 450 | 2770 | 0.84 |

| (E,E)-2 | 3-N,N-diethylamino | MeCN | 360 | 460 | 5950 | 0.35 |

Data for DSB, Bis-2MSB, Bis-4MSB, and Bis-2MOSB from[3]. Data for compounds 8a-8e from[2]. Data for (E,E)-1 and (E,E)-2 from[4].

Table 2: Two-Photon Absorption Properties of Selected this compound Derivatives in Toluene.

| Compound | Core Substituent | λ_TPA (nm) | δ (GM) | ηδ (GM) |

| 8N | -H | 720 | 910 | 755 |

| 9N | -OMe | 725 | 890 | 730 |

| 10N | -CN | 815 | 1710 | 1200 |

λ_TPA is the two-photon absorption maximum wavelength, δ is the two-photon absorption cross-section in Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹), and ηδ is the two-photon action cross-section. Data from[1].

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and characterization of this compound derivatives. Below are representative protocols for common synthetic and analytical methods.

Synthesis of Distyrylbenzenes via Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of C-C bonds and is widely used for the synthesis of stilbenes and distyrylbenzenes.

Materials:

-

Styrene (B11656) (or substituted styrene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 1,4-dibromobenzene (1.0 mmol), styrene (2.2 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) is placed in a reaction flask.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous DMF (10 mL) and Et₃N (3.0 mmol) are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Synthesis of Distyrylbenzenes via Wittig Reaction

The Wittig reaction provides an alternative and highly effective route to distyrylbenzenes, particularly for controlling the stereochemistry of the double bonds.

Materials:

-

p-Xylylenebis(triphenylphosphonium bromide)

-

Substituted benzaldehyde (B42025)

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (EtOH)

Procedure:

-

p-Xylylenebis(triphenylphosphonium bromide) (1.0 mmol) and the substituted benzaldehyde (2.1 mmol) are dissolved in absolute ethanol in a round-bottom flask under an inert atmosphere.

-

A solution of sodium ethoxide in ethanol is added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature for 12-24 hours.

-

The formation of a precipitate indicates the product.

-

The precipitate is collected by vacuum filtration, washed with cold ethanol, and then with water to remove any inorganic salts.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., toluene or xylenes) to yield the pure trans,trans-distyrylbenzene derivative.

Measurement of Fluorescence Quantum Yield (Φ_f)

The relative method, using a well-characterized standard, is a common and reliable approach for determining the fluorescence quantum yield.

Materials:

-

Calibrated fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of spectroscopic grade

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

This compound sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the test sample in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

-

The fluorescence quantum yield of the test sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the linear plots for the sample and standard, respectively, and η_x and η_st are the refractive indices of the sample and standard solutions (if different solvents are used).[5]

Measurement of Two-Photon Absorption (TPA) Cross-Section (δ)

The two-photon induced fluorescence (TPIF) method is a common technique for determining the TPA cross-section.

Materials:

-

Femtosecond pulsed laser (e.g., Ti:sapphire laser)

-

Power meter

-

Focusing optics

-

Sample holder with a quartz cuvette

-

Light collection optics

-

Spectrometer or photodetector

-

Reference compound with a known TPA cross-section

Procedure:

-

The laser beam is focused into the sample solution.

-

The fluorescence emitted from the focal volume is collected at a 90° angle to the excitation beam path.

-

The fluorescence intensity is measured as a function of the incident laser power. A log-log plot of fluorescence intensity versus power should yield a slope of approximately 2, confirming a two-photon absorption process.

-

The TPA cross-section (δ) is determined by comparing the TPIF signal of the sample to that of a reference standard under identical experimental conditions, using the following equation:

δ_s = (δ_r * Φ_r * c_r * n_s * F_s) / (Φ_s * c_s * n_r * F_r)

where the subscripts 's' and 'r' refer to the sample and reference, respectively. δ is the TPA cross-section, Φ is the fluorescence quantum yield, c is the concentration, n is the refractive index of the solvent, and F is the integrated TPIF signal.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel this compound derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of some new this compound derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00457C [pubs.rsc.org]

- 3. datapdf.com [datapdf.com]

- 4. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluorine-Substituted Distyrylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential applications of fluorine-substituted distyrylbenzene derivatives. These compounds are of significant interest in materials science and drug development due to their unique photophysical properties and the advantageous effects of fluorine incorporation.

Introduction

Distyrylbenzenes are a class of π-conjugated molecules known for their strong fluorescence and potential as organic scintillators, laser dyes, and optical brightening agents. The strategic incorporation of fluorine atoms into the this compound scaffold can significantly modulate their electronic properties, metabolic stability, and bioavailability, making them attractive candidates for various applications, including the development of novel therapeutic and diagnostic agents.[1][2] Fluorination can enhance binding affinity to biological targets and improve pharmacokinetics, key considerations in modern drug design.[1][2] Notably, certain fluorine-substituted styrylbenzene derivatives have shown promise as imaging agents for amyloid-β plaques in Alzheimer's disease.

Synthetic Methodologies

The synthesis of fluorine-substituted this compound derivatives can be achieved through several established synthetic routes. The most common and versatile methods are the Heck coupling and the Wittig reaction.

Heck Coupling Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] This method is particularly useful for the synthesis of distyrylbenzenes by reacting a dihaloarene with a substituted styrene.

A general workflow for a double Heck reaction is depicted below:

A representative synthetic scheme for the preparation of a fluorine-substituted this compound via a double Heck reaction is as follows:

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PubMed [pubmed.ncbi.nlm.nih.gov]

photophysical properties of distyrylbenzene chromophores

An In-depth Technical Guide to the Photophysical Properties of Distyrylbenzene Chromophores

Introduction to this compound Chromophores

This compound (DSB) and its derivatives are a significant class of π-conjugated organic compounds that have garnered considerable interest from the scientific community.[1] Their rigid, planar structures and extended electronic systems give rise to unique and tunable photophysical properties, making them highly valuable in a range of applications. These include organic light-emitting diodes (OLEDs), solar cells, nonlinear optical materials, chemical sensors, and fluorescent probes.[1][2][3] The presence of two vinylene (C=C) bridges allows for various isomeric forms (trans-trans, trans-cis, cis-cis), with the all-trans isomers typically being the most stable and most studied.

The core DSB structure can be readily functionalized with various substituent groups, allowing for precise tuning of its electronic and optical properties. This guide provides a comprehensive overview of the key , details the experimental protocols for their characterization, and presents quantitative data for a range of derivatives.

Core Photophysical Processes

The interaction of light with this compound chromophores initiates a series of photophysical processes. These processes, from excitation to de-excitation, determine the chromophore's utility in various applications. A Jablonski diagram is a standard way to visualize these electronic transitions.

Caption: A Jablonski diagram illustrating the primary photophysical pathways for a molecule like this compound.

Key Photophysical Parameters

The performance of a chromophore is defined by several key quantitative parameters. The strategic placement of electron-donating (ED) and electron-withdrawing (EW) groups on the 1,4-distyrylbenzene (DSB) framework causes significant shifts in these properties.[4][5]

Absorption and Emission Wavelengths

The maximum absorption (λabs) and emission (λem) wavelengths are fundamental properties. For DSBs, the primary absorption band arises from the π-π* electronic transition.[6] Functionalizing the DSB core with ED or EW groups typically leads to a bathochromic (red) shift in both absorption and emission spectra.[4][5] This is because these substituents decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Molar Extinction Coefficient (ε)

This parameter measures how strongly a chemical species absorbs light at a given wavelength. High molar extinction coefficients are desirable for applications requiring efficient light harvesting.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for applications like OLEDs and fluorescent probes. Some DSB derivatives exhibit high quantum yields, with values reported to be as high as 65% in a single crystal state.[7]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[8] This property is intrinsic to the molecule in a specific environment and is independent of concentration, making it valuable for quantitative sensing applications.[8]

Data Summary of Substituted 1,4-Distyrylbenzenes

The following table summarizes the photophysical properties of various trans-trans 1,4-distyrylbenzene derivatives measured in dichloromethane (B109758) (DCM), showcasing the influence of different substituents.

| Compound ID | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ε (M-1cm-1) | Φf | τ (ns) |

| DSB-H | -H | 353 | 408 | 3988 | 63,100 | 0.81 | 1.15 |

| DSB-Me | -CH3 | 358 | 409 | 3634 | 64,600 | 0.79 | 1.12 |

| DSB-OMe | -OCH3 | 367 | 417 | 3411 | 69,200 | 0.72 | 1.10 |

| DSB-NMe2 | -N(CH3)2 | 406 | 465 | 2994 | 74,100 | 0.65 | 1.25 |

| DSB-F | -F | 355 | 409 | 3908 | 63,100 | 0.76 | 1.11 |

| DSB-Cl | -Cl | 360 | 411 | 3574 | 72,400 | 0.65 | 1.07 |

| DSB-Br | -Br | 362 | 412 | 3485 | 75,900 | 0.53 | 0.98 |

| DSB-CF3 | -CF3 | 358 | 412 | 3850 | 66,100 | 0.55 | 1.05 |

| DSB-CN | -CN | 368 | 422 | 3624 | 77,600 | 0.69 | 1.21 |

| DSB-NO2 | -NO2 | 383 | 494 | 5601 | 70,800 | 0.01 | 0.06 |

Data compiled from Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes.[4][5]

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. The workflow typically involves sample preparation followed by a series of spectroscopic measurements.

Caption: General experimental workflow for the photophysical characterization of this compound chromophores.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum, maximum absorption wavelength (λabs), and molar extinction coefficient (ε).

-

Methodology:

-

Solutions of the DSB derivative are prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at concentrations typically below 10-5 M to ensure the absorbance is within the linear range of the instrument (usually < 1.0).[9]

-

The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453).[3]

-

A quartz cuvette with a 1 cm path length is used. A solvent-filled cuvette serves as the reference.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum (λem) and the fluorescence quantum yield (Φf).

-

Methodology:

-

Emission spectra are recorded using a spectrofluorometer (e.g., Varian Eclipse).[3] The excitation wavelength is set at or near the λabs of the sample.

-

The fluorescence quantum yield (Φf) is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2]

-

9,10-diphenylanthracene in ethanol (B145695) (Φf = 0.95) or quinine (B1679958) sulfate (B86663) in 1 N H2SO4 (Φf = 0.546) are commonly used standards.[2][9]

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τ) of the excited state.

-

Methodology:

-

Laser Flash Photolysis: This technique is used to measure the decay kinetics of transient species. The sample is excited with a short laser pulse (e.g., the 3rd harmonic of a Nd:YAG laser at 355 nm), and the change in absorbance of transient species is monitored over time.[2]

-

Time-Correlated Single-Photon Counting (TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes. The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED). The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The lifetime (τ) is then extracted by fitting this curve to an exponential decay function.

-

Structure-Property Relationships

The electronic properties of DSB chromophores can be rationally designed. Attaching electron-donating groups (like -NMe2, -OMe) increases the HOMO energy level, while electron-withdrawing groups (like -NO2, -CN) lower the LUMO energy level. Both modifications reduce the HOMO-LUMO energy gap, resulting in red-shifted absorption and emission.

Caption: Effect of substituents on the HOMO-LUMO energy gap of this compound.

Conclusion

This compound chromophores are a versatile class of molecules with highly tunable photophysical properties. Understanding the relationships between their chemical structure and their absorption, emission, quantum yield, and lifetime characteristics is crucial for designing new materials for advanced applications. The experimental protocols outlined in this guide provide a framework for the systematic characterization of these properties, enabling researchers and developers to harness the full potential of this important class of organic chromophores. The use of computational chemistry, in conjunction with experimental data, further provides an excellent tool for predicting structure-property relationships and accelerating the design of novel DSB-based materials.[4]

References

- 1. Synthesis of some new this compound derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00457C [pubs.rsc.org]

- 2. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoprocesses in Derivatives of 1,4- and 1,3-Diazadistyryldibenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Photoprocesses of Distyrylbenzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Distyrylbenzenes (DSBs) are a significant class of organic π-conjugated compounds characterized by a central benzene (B151609) ring connected to two styryl groups.[1][2] Their unique photoactive properties make them highly valuable in a range of applications, including organic light-emitting diodes (OLEDs), solar cells, nonlinear optical materials, chemical sensors, and fluorescent probes.[1][3][4] The presence of two carbon-carbon double bonds within their structure allows for a variety of light-induced transformations, making their study a rich area of research.[3][4]

This technical guide provides a comprehensive investigation into the core photoprocesses of distyrylbenzene derivatives. It summarizes key quantitative data, details common experimental protocols for their study, and visualizes the complex photochemical pathways and experimental workflows involved.

Core Photophysical and Photochemical Processes

Upon absorption of light, this compound derivatives can undergo several competing relaxation processes from the excited state. The primary pathways include fluorescence, trans-cis (E-Z) photoisomerization, intersystem crossing to a triplet state, and, for certain isomers, photoelectrocyclization. The efficiency of each pathway is highly dependent on the molecular structure, substitution pattern (e.g., 1,4- vs. 1,3-isomers), and the surrounding environment.[3][4]

Fluorescence

This compound derivatives are known for their strong fluorescence properties, which are central to their use in applications like OLEDs and as laser dyes.[2][5] The excited singlet state (S₁) can relax to the ground state (S₀) by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf). Substituents on the terminal phenyl rings and the substitution pattern on the central benzene ring can significantly alter the emission wavelength and quantum yield.[5] For instance, 1,4-distyrylbenzene derivatives generally exhibit higher degrees of conjugation and different fluorescence characteristics compared to their 1,3-counterparts.[3] Some derivatives also exhibit P-type delayed fluorescence, which arises from triplet-triplet annihilation, indicating the formation of triplet states.[3]

Trans-Cis (E-Z) Photoisomerization

A fundamental photoreaction for olefins, trans-cis isomerization involves the rotation around a C=C double bond in the excited state.[2][6] For distyrylbenzenes, irradiation can convert the typically more stable (E,E)-isomer into a mixture containing (E,Z)- and (Z,Z)-isomers.[3] This process can be monitored by techniques like ¹H NMR and transient absorption spectroscopy.[3][4] The isomerization often competes with fluorescence and is a key process in photoswitchable materials.[2] The extent of isomerization can be influenced by the substitution pattern; for example, 1,4-substituted derivatives may be less prone to photoisomerization than 1,3-derivatives due to a higher degree of conjugation.[3]

Intersystem Crossing (ISC) and Triplet State Dynamics

After initial excitation to the singlet state, the molecule can undergo intersystem crossing (ISC) to the triplet state (T₁).[3][4] The presence of triplet states can be confirmed by observing T-T absorption in laser flash photolysis experiments, where the triplet state lifetime can be measured.[7] These triplet molecules can undergo further reactions, such as dismutation in the presence of electron donors or acceptors, leading to the formation of dye radical anions and cations.[3] This pathway is particularly important for understanding potential degradation mechanisms and for applications in photodynamic therapy.

Photoelectrocyclization

For certain structural isomers, particularly 1,3-distyrylbenzene derivatives, the cis-isomer formed after photoisomerization can undergo a 6π-electrocyclization reaction.[4] This process forms a transient dihydrophenanthrene (DHP) intermediate.[4][8] The DHP is often unstable and can readily revert to the cis-stilbene (B147466) or be oxidized, typically by atmospheric oxygen, to form a more stable phenanthrene (B1679779) derivative.[4][8] This photocyclization pathway is generally not energetically favorable for 1,4-distyrylbenzene derivatives.[3][4]

Below is a diagram illustrating the primary photoprocesses of this compound derivatives.

Data Presentation: Photophysical Properties

The photophysical properties of this compound derivatives are highly sensitive to their chemical structure and solvent environment. The following table summarizes key quantitative data for representative derivatives.

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (%) | Ref. |

| 1,4-Distyrylbenzene (DSB) | Dioxane | 352 | 395, 410, 427 | 3950 | 91.4 | [5] |

| 1,4-Bis(2-methylstyryl)benzene (Bis-2MSB) | Dioxane | 350 | 400, 422, 448 | 4830 | 87.0 | [5] |

| 1,4-Bis(4-methylstyryl)benzene (Bis-4MSB) | Dioxane | 358 | 395, 418, 443 | 4010 | - | [5] |

| 1,4-Bis(diethylamino)-DSB | MeCN | 410 | 450 | - | 0.42 | [3] |

| 1,3-Bis(diethylamino)-DSB | MeCN | 370 | 470 | - | 0.17 | [3] |

Note: '-' indicates data not reported in the cited source. Emission spectra often show vibronic structure, leading to multiple reported peaks.

Experimental Protocols

Investigating the complex photoprocesses of this compound derivatives requires a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

This is the foundational analysis for any photochemical study.

-

Objective: To determine the ground-state absorption spectrum (λ_max), the fluorescence emission spectrum (λ_em), Stokes shift, and the fluorescence quantum yield (Φ_f).

-

Methodology:

-

Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent (e.g., acetonitrile, dioxane, hexane) at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects, especially for quantum yield measurements.[5] For studies involving photoisomerization, solutions may be prepared under red light to prevent premature conversion.[3]

-

Absorption Measurement: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

-

Fluorescence Measurement: Corrected fluorescence emission and excitation spectra are recorded using a spectrofluorometer.[5] The excitation spectrum should match the absorption spectrum to confirm the purity of the emitting species.[3]

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard (e.g., 9,10-diphenylanthracene (B110198) or quinine (B1679958) sulfate) under identical experimental conditions (excitation wavelength, slit widths, solvent).[9][10] The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample and 'r' the reference, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Laser Flash Photolysis (Transient Absorption Spectroscopy)

This pump-probe technique is essential for detecting and characterizing short-lived transient species.

-

Objective: To observe excited states (singlet and triplet), radical ions, and other intermediates (e.g., cis-isomers, DHP), and to measure their lifetimes and spectral characteristics.[11][12][13]

-

Methodology:

-

Setup: A typical setup consists of a high-energy pulsed laser (the "pump," e.g., an Nd:YAG laser) to excite the sample and a second, broad-spectrum light source (the "probe," often a xenon arc lamp or a supercontinuum white light source) to monitor changes in absorption.[13][14] The probe beam passes through the sample and into a monochromator and detector (e.g., a photomultiplier tube or CCD camera) to record the absorption spectrum at different time delays after the pump pulse.

-

Measurement: The sample is placed in a cuvette and excited by the pump pulse. The change in absorbance (ΔA) is measured as a function of wavelength and time.

-

Data Analysis:

-

Transient Spectra: Plotting ΔA versus wavelength at a specific time delay reveals the absorption spectra of the transient species. Features can include ground-state bleaching (negative ΔA), stimulated emission, and excited-state absorption (positive ΔA).[13]

-

Kinetic Traces: Plotting ΔA at a specific wavelength versus time provides the kinetic decay profile of a transient species. These traces can be fitted to exponential functions to determine rate constants and lifetimes.[3] For example, the effect of oxygen on the decay kinetics can be used to identify triplet states, as oxygen is an efficient triplet quencher.[3][7]

-

-

¹H NMR Spectroscopy for Photoisomerization Studies

NMR provides detailed structural information and is used to quantify the extent of isomerization.

-

Objective: To determine the ratio of (E,E) and (E,Z) isomers in a sample before and after irradiation.

-

Methodology:

-

Initial Spectrum: An ¹H NMR spectrum of the this compound derivative is recorded in a deuterated solvent (e.g., MeCN-d₃) before irradiation. This spectrum typically shows signals corresponding to the pure (E,E)-isomer.[3]

-

Irradiation: The NMR tube containing the solution is irradiated with a suitable light source (e.g., a fluorescent lamp) for a defined period.[3]

-

Final Spectrum: A second ¹H NMR spectrum is recorded after irradiation. New sets of signals corresponding to the (E,Z)-isomer will appear.

-

Quantification: The relative amounts of the isomers are determined by integrating the characteristic proton signals (e.g., olefinic protons) for each isomer. The percentage of each isomer in the photostationary state can thus be calculated.[3]

-

The diagram below outlines a typical workflow for investigating the photoprocesses of a new this compound derivative.

Conclusion

The photochemistry and photophysics of this compound derivatives are governed by a complex interplay of competing deactivation pathways from the excited state, including fluorescence, trans-cis isomerization, intersystem crossing, and electrocyclization. The prevalence of each pathway is dictated by the specific molecular structure, particularly the substitution pattern on the central and terminal rings. A thorough investigation of these processes necessitates a multi-faceted approach combining steady-state spectroscopy for fundamental properties, time-resolved techniques like transient absorption spectroscopy to probe fleeting intermediates, and structural methods like NMR to quantify photochemical transformations. Understanding these fundamental photoprocesses is critical for the rational design of new this compound-based materials for advanced applications in optoelectronics and materials science.

References

- 1. Synthesis of some new this compound derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00457C [pubs.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoprocesses in Derivatives of 1,4- and 1,3-Diazadistyryldibenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. [2412.08086] Frequency-resolved Transient Absorption Spectroscopy for High Pressure System [arxiv.org]

The Intricate World of Distyrylbenzenes: A Technical Guide to Molecular Structure and Crystalline Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyrylbenzenes (DSBs) are a class of π-conjugated organic molecules that have garnered significant attention in the fields of materials science and drug development. Their rigid, planar structures and tunable photophysical properties make them promising candidates for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, their interactions with biological systems are an active area of research. The performance of DSB-based materials is intrinsically linked to their molecular structure and their arrangement in the solid state, known as crystalline morphology. This technical guide provides an in-depth exploration of the synthesis, molecular structure, crystalline packing, and characterization of distyrylbenzenes, offering a comprehensive resource for researchers in the field.

Molecular Structure of Distyrylbenzenes

The fundamental structure of a distyrylbenzene consists of a central benzene (B151609) ring connected to two styryl groups at various positions (ortho, meta, or para). The most commonly studied isomer is 1,4-distyrylbenzene. The electronic and photophysical properties of DSBs can be finely tuned by introducing various substituent groups on the phenyl rings or the vinylene bridges.[1][2] These modifications can influence the molecule's planarity, electron-donating or -withdrawing characteristics, and intermolecular interactions, thereby affecting its solid-state packing and ultimately its material properties.[3][4]

Synthesis of Distyrylbenzenes

The synthesis of distyrylbenzenes can be achieved through several established organic reactions. The most common methods are the Wittig and Mizoroki-Heck reactions, which allow for the formation of the crucial carbon-carbon double bonds of the styryl groups.[2][5][6][7]

Experimental Protocols

1. Wittig Reaction for the Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative via a double Wittig reaction.

-

Materials: Substituted benzaldehyde (B42025), 1,4-bis(triphenylphosphoniomethyl)benzene dibromide, a strong base (e.g., sodium hydride or potassium tert-butoxide), and a suitable solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-bis(triphenylphosphoniomethyl)benzene dibromide in the anhydrous solvent.

-

Add the strong base portion-wise to the suspension at 0 °C while stirring. Allow the mixture to stir for 1-2 hours at room temperature to form the ylide. The formation of a colored solution (often orange or red) indicates ylide generation.

-

Dissolve the substituted benzaldehyde in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain the pure this compound derivative.[5][8]

-

2. Mizoroki-Heck Reaction for the Synthesis of a this compound Derivative

This protocol outlines a general procedure for a palladium-catalyzed Mizoroki-Heck reaction.[7]

-

Materials: 1,4-dihalobenzene (e.g., 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene), a substituted styrene, a palladium catalyst (e.g., palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0)), a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or tri-o-tolylphosphine), a base (e.g., triethylamine (B128534) or potassium carbonate), and a high-boiling point solvent (e.g., DMF or N,N-dimethylacetamide (DMA)).

-

Procedure:

-

To a Schlenk flask, add the 1,4-dihalobenzene, the substituted styrene, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to a high temperature (typically 80-120 °C) and stir for 12-48 hours.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired this compound derivative.[2][6]

-

Crystalline Morphology of Distyrylbenzenes

The arrangement of molecules in the solid state, or crystalline morphology, is a critical determinant of the bulk properties of organic materials. Distyrylbenzenes can adopt various packing motifs, with the most common being the herringbone and π-stacking arrangements. The specific packing is influenced by factors such as the substitution pattern on the aromatic rings and the crystallization conditions.[3][9] Polymorphism, the ability of a compound to exist in more than one crystalline form, is also observed in this compound derivatives and can lead to different photophysical properties for the same molecule.[9][10]

Key Crystalline Packing Motifs:

-

Herringbone Packing: In this arrangement, the long axes of adjacent molecules are nearly parallel, but their molecular planes are tilted with respect to each other, resembling the bones of a herring. This packing is common for unsubstituted or sterically hindered DSBs.

-

π-Stacking: This motif involves the co-facial arrangement of the planar aromatic systems of adjacent molecules, leading to significant overlap of their π-orbitals. This type of packing can be further categorized into H-aggregates (face-to-face) and J-aggregates (head-to-tail), which have distinct spectroscopic signatures.

Characterization Techniques

A combination of analytical techniques is employed to elucidate the molecular structure and crystalline morphology of distyrylbenzenes.

Experimental Protocols

1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12][13][14]

-

Crystal Growth: High-quality single crystals are essential for SCXRD. Crystals of distyrylbenzenes can be grown by slow evaporation of a saturated solution, vapor diffusion, or physical vapor transport.[9]

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-

2. UV-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques are used to investigate the electronic and photophysical properties of this compound derivatives in both solution and the solid state.[4][15][16]

-

Sample Preparation:

-

Solution: Prepare dilute solutions of the this compound derivative in a suitable spectroscopic-grade solvent (e.g., THF, dichloromethane, or toluene).

-

Solid State: Thin films can be prepared by drop-casting, spin-coating, or vacuum deposition onto a quartz substrate.

-

-

Measurement:

-

UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer. This provides information about the electronic transitions and the HOMO-LUMO gap.

-

Fluorescence Emission: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer. This reveals the fluorescence properties, including the emission wavelength and Stokes shift.

-

Fluorescence Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate or 9,10-diphenylanthracene).

-

3. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing forces.[1][17][18][19]

-

Procedure:

-

The analysis is performed using specialized software (e.g., CrystalExplorer) and requires the crystallographic information file (CIF) obtained from SCXRD.

-

The Hirshfeld surface is generated, which partitions the crystal space into regions belonging to each molecule.

-

Properties such as d_norm (normalized contact distance), shape index, and curvedness are mapped onto the surface to identify and characterize different types of intermolecular contacts (e.g., C-H···π, π-π stacking, and hydrogen bonds).

-

2D fingerprint plots are generated to provide a quantitative summary of the different intermolecular contacts.

-

Data Presentation

The following tables summarize key quantitative data for selected this compound derivatives.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 1,4-Distyrylbenzene | C₂₂H₁₈ | Monoclinic | P2₁/c | 5.86 | 27.28 | 9.65 | 92.5 | 1542 | 4 | [3] |

| 1,4-Bis(4-methylstyryl)benzene | C₂₄H₂₂ | Monoclinic | P2₁/c | 5.95 | 30.15 | 9.68 | 92.1 | 1733 | 4 | [3] |

| 1,4-Bis(4-methoxystyryl)benzene | C₂₄H₂₂O₂ | Monoclinic | P2₁/c | 6.01 | 32.11 | 9.71 | 91.8 | 1872 | 4 | [3] |

Table 2: Photophysical Data for Selected this compound Derivatives in Solution

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Ref. |

| 1,4-Distyrylbenzene | Dioxane | 352 | 374, 394, 418 | ~1600 | 0.78 | [16] |

| 1,4-Bis(4-aminostyryl)benzene | Dioxane | 400 | 458 | ~3100 | 0.85 | [4] |

| 1,4-Bis(4-nitrostyryl)benzene | Dioxane | 385 | 530 | ~7400 | 0.01 | [4] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of distyrylbenzenes.

Caption: Synthetic routes to distyrylbenzenes.

Caption: Characterization workflow for distyrylbenzenes.

Caption: Common crystalline packing motifs in distyrylbenzenes.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and crystalline morphology of distyrylbenzenes. Understanding the interplay between molecular design, synthesis, solid-state packing, and material properties is crucial for the rational design of new this compound-based materials with tailored functionalities for applications in organic electronics and beyond. The detailed experimental protocols and compiled data serve as a valuable resource for researchers navigating this exciting and evolving field. Future research will likely focus on developing novel DSB derivatives with enhanced performance and exploring their potential in new and innovative applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of some new this compound derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00457C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. datapdf.com [datapdf.com]

- 17. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Crystal structure and Hirshfeld surface analysis of 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Distyrylbenzene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyrylbenzene (DSB) and its derivatives have emerged as a significant class of organic semiconducting materials, particularly noted for their applications in organic light-emitting diodes (OLEDs). Their rigid, planar molecular structure and tunable photophysical properties make them excellent candidates for blue-light-emitting materials, a critical component for full-color displays and white lighting applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the fabrication and characterization of OLEDs incorporating these materials.

Distyrylbenzenes are known for their high photoluminescence quantum yields in solution; however, strong intermolecular interactions in the solid state can lead to aggregation-caused quenching, which can diminish device performance. To mitigate this, various chemical modifications, such as the introduction of bulky substituents, have been developed to enhance solid-state emission and improve device efficiency and stability. These materials can be utilized in various layers of an OLED, including as the emissive layer (EML), hole-transporting layer (HTL), or as a host for phosphorescent emitters.

Signaling Pathways and Experimental Workflows

The operation of an OLED is governed by the principles of charge injection, transport, and recombination within a multilayered organic structure. The following diagram illustrates the fundamental structure and working principle of a this compound-based OLED.

Application Notes & Protocols: Distyrylbenzene Derivatives for Chemical Sensing of Nitroaromatics

Audience: Researchers, scientists, and drug development professionals.

Introduction